Enhanced Potency and Selectivity for MAO-B Inhibition Compared to a Structurally Distinct Quinolinone
3-(3-Methoxybenzoyl)quinolin-4(1H)-one exhibits a significantly lower IC50 for recombinant human MAO-B compared to the known selective MAO-B inhibitor 1-Methyl-2-undecylquinolin-4(1H)-one. This translates to a ~2.8-fold improvement in potency in enzyme inhibition assays [1].
| Evidence Dimension | Inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 5.5 µM |
| Comparator Or Baseline | 1-Methyl-2-undecylquinolin-4(1H)-one; IC50 = 15.3 µM |
| Quantified Difference | 2.8-fold lower IC50 (more potent) |
| Conditions | In vitro fluorescence assay using kynuramine as substrate |
Why This Matters
The increased potency at the enzyme level suggests that a lower concentration of 3-(3-methoxybenzoyl)quinolin-4(1H)-one may be required to achieve comparable MAO-B inhibition, potentially leading to a more favorable safety margin or reduced off-target effects in cellular or in vivo models.
- [1] BindingDB. BDBM50538764 CHEMBL4645356 - Affinity Data for 3-(3-methoxybenzoyl)quinolin-4(1H)-one. Accessed April 21, 2026. View Source
